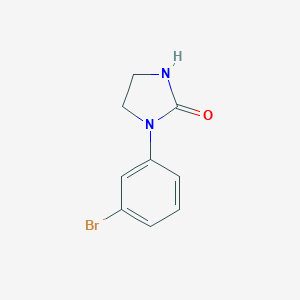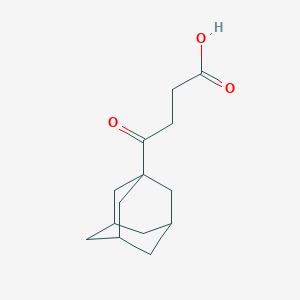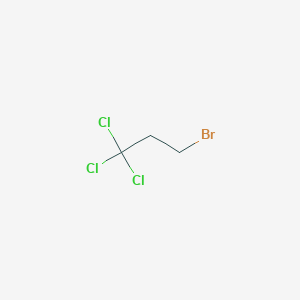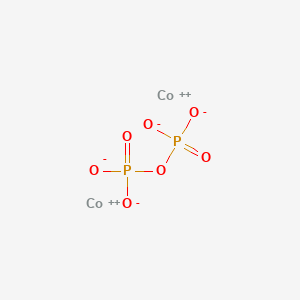
Dicobalt diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicobalt diphosphate (Co2P2O7) is a compound that has been widely studied for its potential applications in various scientific fields. It is a highly stable and water-insoluble compound that has attracted the attention of researchers due to its unique properties.
Aplicaciones Científicas De Investigación
Dicobalt diphosphate has been studied for its potential applications in various scientific fields, including catalysis, electrochemistry, and biomedicine. In catalysis, dicobalt diphosphate has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, dicobalt diphosphate has been used as an electrode material for the detection of glucose and hydrogen peroxide. In biomedicine, dicobalt diphosphate has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of dicobalt diphosphate is not well understood. However, it is believed that it may act as a redox mediator, facilitating electron transfer reactions. It has also been suggested that dicobalt diphosphate may induce apoptosis in cancer cells by disrupting mitochondrial function.
Efectos Bioquímicos Y Fisiológicos
Dicobalt diphosphate has been shown to have low toxicity in vitro and in vivo. However, its long-term effects on human health are not well understood. In animal studies, dicobalt diphosphate has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicobalt diphosphate has several advantages for lab experiments, including its stability, water-insolubility, and ease of synthesis. However, its low solubility can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on dicobalt diphosphate. One potential direction is the development of new synthesis methods that improve the solubility and stability of the compound. Another potential direction is the exploration of its potential applications in biomedicine, including as an anticancer agent. Additionally, further studies are needed to understand its long-term effects on human health.
Conclusion:
Dicobalt diphosphate is a compound that has attracted the attention of researchers due to its unique properties and potential applications in various scientific fields. While its mechanism of action and long-term effects on human health are not well understood, it has shown promise as a catalyst, electrode material, and potential anticancer agent. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
Dicobalt diphosphate can be synthesized through a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and solid-state synthesis. The hydrothermal method involves the reaction of cobalt nitrate hexahydrate and ammonium hydrogen phosphate in water at high temperature and pressure. The sol-gel method involves the reaction of cobalt chloride and ammonium hydrogen phosphate in an organic solvent followed by drying and calcination. The solid-state method involves the reaction of cobalt oxide and ammonium hydrogen phosphate at high temperature.
Propiedades
Número CAS |
14640-56-3 |
|---|---|
Nombre del producto |
Dicobalt diphosphate |
Fórmula molecular |
Co2O7P2 |
Peso molecular |
291.81 g/mol |
Nombre IUPAC |
cobalt(2+);phosphonato phosphate |
InChI |
InChI=1S/2Co.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clave InChI |
JECJVZVHLPZRNM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
Otros números CAS |
14640-56-3 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
dicobalt diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



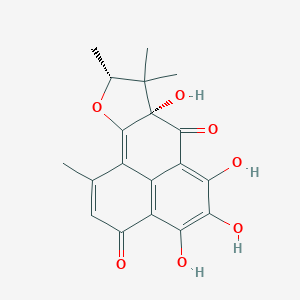
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
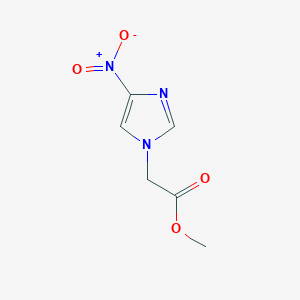
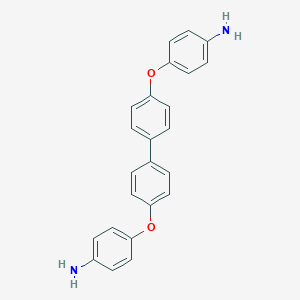
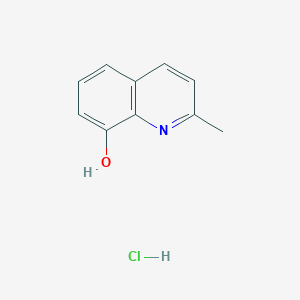
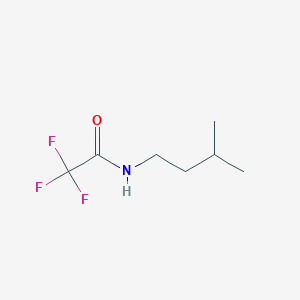
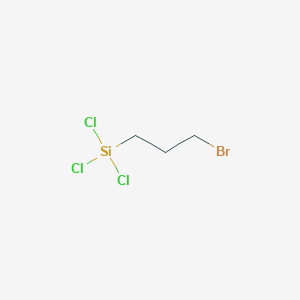
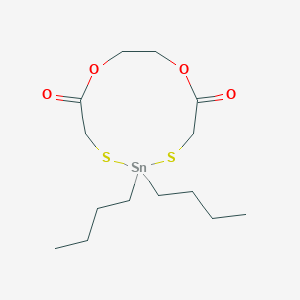
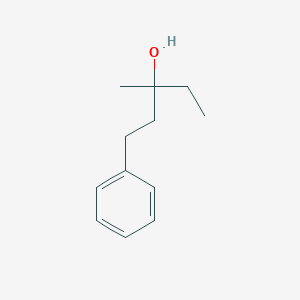
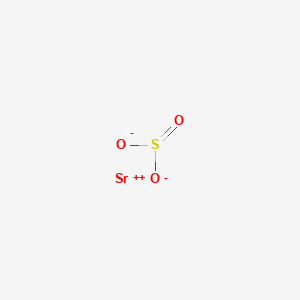
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
